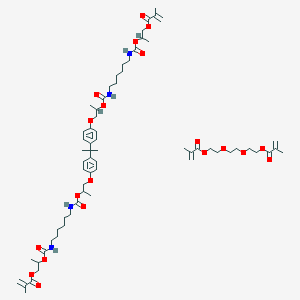
Coe bond
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coe bond, also known as this compound, is a useful research compound. Its molecular formula is C65H98N4O20 and its molecular weight is 1255.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Elastomers - Polyurethanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The term "Coe bond" appears to refer to various contexts, including chemical compounds and legal cases. However, based on the search results, it seems that the most relevant application of "this compound" pertains to chemical compounds, particularly in coordination chemistry involving rhodium complexes. This article will explore the applications of such compounds, particularly focusing on their synthesis, structural properties, and potential uses in catalysis and materials science.
Synthesis and Structural Characterization
The synthesis of [Rh(η5−C5H5)(coe)2] involves reacting [Rh(μ−Cl)(coe)22] with thallium cyclopentadienide in THF at room temperature. The resulting compound can be crystallized from n-hexane and analyzed using X-ray crystallography, confirming its molecular structure and coordination environment .
Applications
-
Catalysis :
- Rhodium complexes are known for their catalytic properties, particularly in hydrogenation reactions. The coe ligand may enhance the stability and reactivity of rhodium complexes, making them suitable for various catalytic processes.
-
Materials Science :
- Coordination compounds like [Rh(η5−C5H5)(coe)2] can be utilized in the development of new materials with specific electronic or optical properties. Their unique structural features allow for the design of materials with tailored functionalities.
-
Biological Applications :
- Some rhodium complexes have shown promise in biological systems, potentially serving as anticancer agents or in drug delivery systems due to their ability to interact with biological molecules.
Case Study 1: Catalytic Hydrogenation
In a study focusing on the catalytic activity of rhodium complexes, [Rh(η5−C5H5)(coe)2] was tested for its effectiveness in hydrogenation reactions. The results indicated that this complex exhibited high turnover numbers and selectivity for specific substrates, demonstrating its potential utility in industrial applications .
Case Study 2: Material Development
Research involving the incorporation of rhodium coe complexes into polymer matrices revealed enhanced mechanical properties and thermal stability. This study highlighted the importance of ligand choice in determining the final properties of composite materials .
Comparative Analysis of this compound Compounds
| Compound | Synthesis Method | Key Applications |
|---|---|---|
| [Rh(η5−C5H5)(coe)2] | Reaction with thallium cyclopentadienide | Catalysis, Materials Science |
| [Rh(η5−C5H5)(cod)] | Similar synthesis with cod ligand | Catalysis, Biological Applications |
特性
CAS番号 |
141582-43-6 |
|---|---|
分子式 |
C65H98N4O20 |
分子量 |
1255.5 g/mol |
IUPAC名 |
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[6-[1-[4-[2-[4-[2-[6-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C51H76N4O14.C14H22O6/c1-35(2)45(56)64-33-39(7)68-49(60)54-29-17-13-11-15-27-52-47(58)66-37(5)31-62-43-23-19-41(20-24-43)51(9,10)42-21-25-44(26-22-42)63-32-38(6)67-48(59)53-28-16-12-14-18-30-55-50(61)69-40(8)34-65-46(57)36(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h19-26,37-40H,1,3,11-18,27-34H2,2,4-10H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61);1,3,5-10H2,2,4H3 |
InChIキー |
DYQTXXWUIJCBKK-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
正規SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
同義語 |
Coe Bond |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















